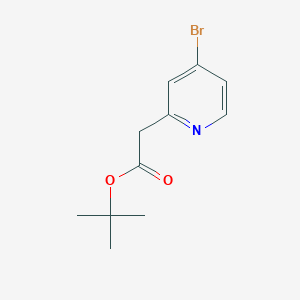
tert-Butyl 2-(4-bromopyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 2-(4-bromopyridin-2-yl)acetate” is a chemical compound with the CAS Number: 1266119-33-8 . It has a molecular weight of 272.14 and its molecular formula is C11H14BrNO2 . The compound is stored in an inert atmosphere at a temperature between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “tert-Butyl 2-(4-bromopyridin-2-yl)acetate” is 1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“tert-Butyl 2-(4-bromopyridin-2-yl)acetate” is a liquid at room temperature . It is stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Solar Cell Enhancement
The addition of tert-butylpyridine derivatives to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. This enhancement is attributed to a shift in the TiO2 band edge towards negative potentials and an increase in electron lifetime, which collectively contribute to a higher open-circuit potential and overall efficiency of the solar cells (Boschloo, Häggman, & Hagfeldt, 2006).
Catalysis in Organic Synthesis
In palladium-catalyzed cross-coupling reactions, sterically demanding, water-soluble alkylphosphines have demonstrated significant activity enhancements when used in conjunction with tert-butyl-substituted ligands. This combination facilitates efficient Suzuki, Sonogashira, and Heck couplings of aryl bromides under mild conditions in aqueous solvents, improving reaction reproducibility and inhibiting homo-coupling of vinyl iodides or triflates (DeVasher, Moore, & Shaughnessy, 2004).
Photophysical Properties Enhancement
The introduction of tert-butyl groups to ligands in lanthanide-centered luminescence complexes results in a significant enhancement of quantum yields. This effect is primarily due to facilitated intersystem crossing in the modified ligands and their complexes, improving the efficiency of light-emitting devices (Murner, Chassat, Thummel, & Bünzli, 2000).
Molecular Recognition in Oxidation Reactions
The use of tert-butylpyridine derivatives in Mn-catalyzed C-H oxidation reactions enhances selectivity and efficiency through molecular recognition. This process facilitates selective oxidation by orienting the substrate properly and stabilizing the transition state, leading to high selectivity in oxidation outcomes (Balcells, Moles, Blakemore, Raynaud, Brudvig, Crabtree, & Eisenstein, 2009).
Coordination Polymers and Metallomacrocycles
Tert-butylpyridine derivatives serve as divergent ligands in the formation of coordination polymers and metallomacrocycles, showcasing their utility in constructing complex molecular architectures. Their ability to bind metal ions through outer N-donors makes them ideal for creating structures with specific geometries and properties (Housecroft, 2014).
Safety And Hazards
The safety information for “tert-Butyl 2-(4-bromopyridin-2-yl)acetate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
tert-butyl 2-(4-bromopyridin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGXZFJOWJAGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(4-bromopyridin-2-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


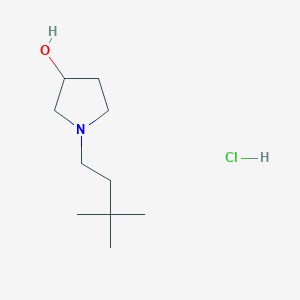
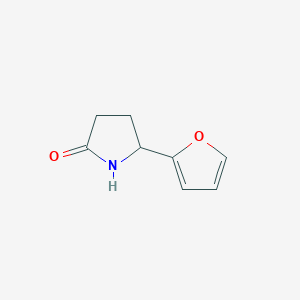
![Ethyl 2-[(2-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2658106.png)
![2,4,7-Trimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2658108.png)

![5-(3,4-difluorophenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2658111.png)
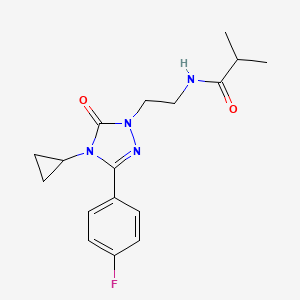
![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2658115.png)
![5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2658119.png)
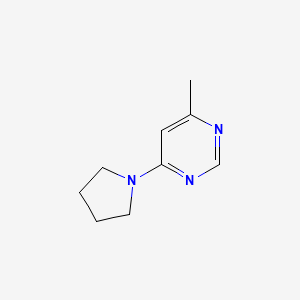
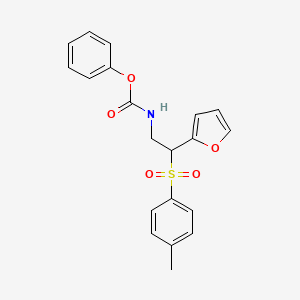

![3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide](/img/structure/B2658125.png)